bmi-1 protein

Cancer Biology Epigenetics Prognostic Biomarkers

BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1, also known as PCGF4 or RNF51) is a core component of the canonical Polycomb Repressive Complex 1 (PRC1). This RING finger protein acts as a transcriptional repressor, essential for maintaining the silenced state of Hox genes during development and regulating somatic stem cell self-renewal.

Molecular Formula C9H8Cl2O
Molecular Weight 0
CAS No. 138791-04-5
Cat. No. B1178478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebmi-1 protein
CAS138791-04-5
Synonymsbmi-1 protein
Molecular FormulaC9H8Cl2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMI-1 Protein (CAS 138791-04-5): A Core PRC1 Component for Epigenetic Research and Oncology Drug Discovery


BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1, also known as PCGF4 or RNF51) is a core component of the canonical Polycomb Repressive Complex 1 (PRC1) [1]. This RING finger protein acts as a transcriptional repressor, essential for maintaining the silenced state of Hox genes during development and regulating somatic stem cell self-renewal [2]. It functions as an E3 ubiquitin ligase, partnering with RING1B to catalyze the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic mark for gene silencing [3]. Aberrant BMI-1 expression is strongly implicated in oncogenesis, cancer stem cell maintenance, and chemoresistance, making it a high-priority target in oncology [4].

Why BMI-1 Protein Cannot Be Replaced by Other PCGF Paralogs in Functional Studies


The Polycomb Group RING Finger (PCGF) family consists of six paralogs (PCGF1-6) that share structural homology but exhibit distinct biological functions due to their assembly into different PRC1 subcomplexes with unique compositions and downstream targets [1]. While BMI-1 (PCGF4) and MEL18 (PCGF2) are the most closely related, their expression patterns and functional roles are often divergent or even antagonistic in cancer contexts [2]. Furthermore, the enzymatic activity of the BMI-1–RING1B E3 ligase dimer is intrinsically low, a property offset by its high affinity for nucleosome substrates, which is not conserved across all PCGF-RING1B dimers [3]. This unique combination of protein interaction network and catalytic regulation means that substituting BMI-1 with another PCGF protein in an experiment or screening assay can lead to misleading results and a failure to recapitulate the correct biological or therapeutic response.

Quantifiable Differentiation of BMI-1 Protein: A Comparative Evidence Guide


Functional Antagonism with MEL18 (PCGF2) in Cancer

BMI-1 and its closest paralog, MEL18 (PCGF2), play functionally opposite roles in several cancers, despite high structural similarity. In gastric carcinoma, for example, they have been proposed as inverse biomarkers for prognosis, with BMI-1 generally acting as an oncogene and MEL18 as a tumor suppressor in this context [1]. This is further supported by evidence that MEL18 can transcriptionally repress BMI-1 expression in normal fibroblasts, creating a regulatory loop that drives senescence [2].

Cancer Biology Epigenetics Prognostic Biomarkers

Superior Tissue Discrimination Compared to Other Cancer Stem Cell Markers

In a study of head and neck squamous cell carcinoma (HNSCC), BMI-1 expression was significantly lower in healthy mucosa compared to both primary tumor and lymph node metastasis tissues, whereas two other common cancer stem cell (CSC) markers, ALDH1A1 and CD44, showed comparable expression in healthy and cancerous tissues [1]. This indicates that BMI-1 offers superior discrimination between malignant and non-malignant tissue in this context.

Cancer Stem Cells Diagnostic Biomarkers Immunohistochemistry

Differential Inhibitor Sensitivity: PTC-028 Shows Higher Potency than PTC-209

While both PTC-209 and PTC-028 are small molecule inhibitors of BMI-1, they exhibit different potency profiles across various cancer models. In a study of mantle cell lymphoma (MCL), PTC-028 demonstrated IC50 values ranging from 68 to 340 nM after 72 hours of treatment, whereas PTC-209 in another study showed an IC50 of approximately 500 nM (0.5 µM) in HEK293T cells [REFS-1, REFS-2]. This difference in potency is crucial for experimental design.

Drug Discovery Oncology Small Molecule Inhibitors

Defined Stability Profile for Recombinant BMI-1 Protein

For procurement of recombinant BMI-1 protein, stability data is critical. Commercial sources specify that recombinant human BMI-1 protein, when stored under optimal conditions, is stable for 12 months from the date of receipt. Liquid formulations stored at -20°C to -80°C have a shelf life of 6 months, while lyophilized forms are stable for 12 months at -20°C to -80°C [1].

Protein Biochemistry Assay Development Reagent Procurement

Intrinsically Low E3 Ligase Activity Offset by High Nucleosome Affinity

The canonical PRC1 E3 ligase complex, BMI-1 (PCGF4)–RING1B, possesses intrinsically very low enzymatic activity compared to non-canonical PRC1 RING dimers [1]. This autoinhibition is offset by a relatively favorable interaction with nucleosome substrates, which enables efficient, site-specific monoubiquitination of histone H2A [1]. This balance between autoinhibition and substrate-driven activation is a unique biochemical property of the BMI-1–RING1B complex.

Enzymology Epigenetics Structural Biology

Optimal Application Scenarios for BMI-1 Protein Based on Comparative Evidence


Cancer Stem Cell (CSC) Research Requiring High Specificity

Given BMI-1's superior ability to discriminate between healthy and cancerous tissue compared to ALDH1A1 and CD44 [1], it is an ideal marker for studies aiming to isolate, characterize, or therapeutically target CSCs. This is particularly relevant for head and neck cancers, where BMI-1 staining clearly delineates tumor margins and metastatic foci.

Investigating Functional Divergence within the PCGF Family

The established antagonism between BMI-1 and MEL18 in processes like senescence and gastric cancer progression [2] makes BMI-1 a key reagent for studies exploring the non-redundant functions of PCGF paralogs. Experiments requiring specific knockdown, overexpression, or protein-protein interaction analysis of the BMI-1-containing PRC1 complex are prime applications.

Small Molecule Inhibitor Screening and Validation

The differential potency of inhibitors like PTC-028 and PTC-209 [3] underscores the need for well-characterized BMI-1 protein in drug discovery. Recombinant BMI-1 is essential for developing and validating biochemical assays (e.g., E3 ligase activity assays) and for confirming target engagement in cellular thermal shift assays (CETSA) during inhibitor development.

Epigenetic and Chromatin Biology Assays

The unique autoinhibited yet nucleosome-activated E3 ligase activity of the BMI-1–RING1B complex [4] makes recombinant BMI-1 protein critical for in vitro ubiquitination assays. Researchers studying PRC1-mediated H2AK119ub deposition must use nucleosome substrates to observe robust activity, a key experimental detail that distinguishes BMI-1 studies from work with other E3 ligases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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